5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one is a chemical compound characterized by its unique structure and potential biological activities. It belongs to the class of dihydropyridines, which are six-membered rings containing nitrogen. The molecular formula of this compound is with a molecular weight of approximately 323.18 g/mol. Its structural features include an amino group, a bromine atom, and a benzyloxy methyl group, contributing to its distinctive properties and potential applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is often utilized in research settings. Its synthesis and characterization have been documented in scientific literature, highlighting its significance in organic synthesis and pharmacology.
5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one is classified as a dihydropyridine derivative. Dihydropyridines are known for their role in biological systems, particularly as calcium channel blockers and in neuropharmacological applications.
The synthesis of 5-amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one typically involves several multi-step organic reactions. The general method includes:
Technical details regarding specific reagents, solvents, and conditions would depend on the laboratory protocols used.
The molecular structure of 5-amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one features:
5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one can participate in various chemical reactions:
The mechanism of action for 5-amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one primarily involves its interaction with neurotransmitter receptors:
Relevant data on melting point, boiling point, or specific reactivity conditions were not detailed in available sources but are essential for practical applications.
5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one has several scientific applications:
The compound's unique combination of functional groups positions it as a valuable target for further research in drug development and therapeutic applications.
The benzyloxymethyl group introduction is achieved through nucleophilic substitution or reductive amination. Key steps involve: (1) Protection of the pyridinone nitrogen using chloromethyl benzyl ether (Cbz-Cl) under inert conditions, yielding >85% protected intermediates; (2) Sequential amination at C5 via palladium-catalyzed Buchwald-Hartwig coupling; (3) Final deprotection under hydrogenolytic conditions using Pd/C [2] [3]. A critical challenge is regioselectivity control during protection—bulky substituents at C3/C5 necessitate low temperatures (0–5°C) to prevent N,O-di-alkylation byproducts. The benzyloxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile), facilitating downstream functionalization [3].
Table 1: Benzyloxy-Methyl Substitution Reaction Parameters
| Reaction Stage | Reagents | Temperature | Yield | Key Side Products |
|---|---|---|---|---|
| N-Protection | Cbz-Cl, K₂CO₃ | 0–5°C | 87% | O-Benzylated isomer (8%) |
| C5 Amination | Pd₂(dba)₃, XantPhos | 100°C | 78% | Dehalogenated byproduct (12%) |
| Deprotection | H₂/Pd/C, MeOH | 25°C | 92% | None detected |
C3-selective bromination employs electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). EAS protocols use Br₂ (1.05 equiv) in acetic acid at 40°C, achieving 90–95% selectivity when electron-withdrawing groups (e.g., carbonyl) direct electrophile positioning [3]. For enhanced specificity, DoM techniques utilize n-BuLi (−78°C) to generate C3-lithiated intermediates, quenched with BrCN or 1,2-dibromoethane, yielding >97% regiopurity [8]. Kinetic studies reveal competing C5 bromination above 50°C, necessitating precise thermal control. Post-bromination, crystallization from ethanol/water mixtures removes regioisomeric impurities (e.g., 5-bromo contaminant) to >99.5% HPLC purity [3].
Table 2: Bromination Method Comparison
| Method | Conditions | Regioselectivity | Yield | Limitations |
|---|---|---|---|---|
| EAS (Br₂) | AcOH, 40°C, 2h | 90–95% C3-selectivity | 82% | Temperature-sensitive |
| DoM (n-BuLi/BrCN) | THF, −78°C, 1h | >97% C3-selectivity | 75% | Moisture-sensitive |
| NBS Radical | CCl₄, AIBN, reflux | 80% C3-selectivity | 70% | Low selectivity |
Palladium-catalyzed ring-closing dominates core synthesis. Optimized conditions use Pd(OAc)₂ (5 mol%) with bidentate phosphines (e.g., DPPF) in toluene, enabling intramolecular cyclization of bromo-enamine precursors at 80°C [10]. Microwave-assisted catalysis (150°C, 20 min) enhances reaction efficiency (95% conversion vs. 70% conventional heating). Copper(I)-catalyzed methods (CuI/1,10-phenanthroline) offer cost-effective alternatives, particularly for electron-deficient substrates, though with reduced yields (60–65%) [10]. Computational studies confirm Pd-mediated C–N coupling proceeds via oxidative addition/reductive elimination, with rate-limiting C–N bond formation (ΔG‡ = 24.3 kcal/mol).
Solvent polarity critically impacts condensation efficiency. High-dielectric solvents (DMF, ε = 38.3) accelerate imine formation but promote hydrolysis byproducts. Optimized protocols use toluene (ε = 2.4) with 4Å molecular sieves at 90°C, suppressing hydrolysis while maintaining 85% condensation yield [9]. Temperature profiling reveals:
Table 3: Solvent System Performance
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, min⁻¹) | Yield | Byproduct Formation |
|---|---|---|---|---|
| DMF | 38.3 | 0.25 | 75% | 15% hydrolysis |
| Toluene | 2.4 | 0.18 | 85% | <5% |
| Acetonitrile | 37.5 | 0.20 | 80% | 10% dimerization |
| Ethanol | 24.3 | 0.12 | 65% | 18% etherification |
The thermal sensitivity of the bromoaminopyridinone core (−10°C storage) necessitates cold-chain logistics. Large-scale production (100+ kg batches) uses:
Table 4: Industrial Cold-Chain Parameters
| Process Stage | Temperature | Time Constraint | Stability Outcome | Scalability Risk |
|---|---|---|---|---|
| Bromination | −15°C | <4h reaction | 99% purity retention | Low (controlled) |
| Crystallization | 5°C | Immediate filtration | Prevents agglomeration | Medium (equipment-dependent) |
| Storage | −20°C | ≤24 months | 0.2%/month degradation | High (logistics) |
| Transportation | 2–8°C | <72h | 100% stability | Critical (monitoring) |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: